Home > Products > Screening Compounds P21383 > Anticancer agent 13
Anticancer agent 13 -

Anticancer agent 13

Catalog Number: EVT-14038998
CAS Number:
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anticancer agent 13, specifically the 13-n-alkyl derivatives of berberine, has garnered attention in recent years due to its enhanced cytotoxic properties against various cancer cell lines. Berberine is a natural isoquinoline alkaloid found in several plants, including Berberis vulgaris, and exhibits a range of biological activities, including antimicrobial and anticancer effects. The introduction of long carbon-chain alkyl groups at the C-13 position significantly improves its lipophilicity and bioavailability, making it a promising candidate for further development as an anticancer therapeutic.

Source and Classification

The primary source of anticancer agent 13 is derived from berberine, which belongs to the class of isoquinoline alkaloids. This compound has been classified as an antitumor agent due to its ability to inhibit cancer cell proliferation and induce apoptosis. Research has shown that various derivatives of berberine, particularly those modified at the C-13 position with n-alkyl groups, exhibit increased cytotoxicity compared to the parent compound .

Synthesis Analysis

Methods and Technical Details

The synthesis of 13-n-alkyl berberine derivatives typically involves a two-step process:

  1. Reduction of Berberine: Berberine is treated with sodium borohydride in a basic solution (5% sodium hydroxide) to produce reduced intermediates. This reaction is conducted at room temperature for several hours, yielding compounds that retain the core structure of berberine but with altered functional groups .
  2. Alkylation: The reduced intermediates are then reacted with n-alkyl aldehydes in a solvent mixture of ethanol and acetic acid. The reaction is heated to facilitate the formation of 13-n-alkyl derivatives, which are subsequently purified through flash chromatography .
Molecular Structure Analysis

The molecular structure of anticancer agent 13 can be characterized by its chemical formula, which varies based on the specific n-alkyl group attached. For instance, the structure of 13-n-octyl berberine includes a long octyl chain at the C-13 position, enhancing its lipophilicity. Structural analysis is commonly performed using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides detailed information about the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Used to confirm molecular weight and structure.
  • Infrared Spectroscopy: Identifies functional groups present in the molecule.

These techniques collectively confirm that modifications at the C-13 position lead to significant changes in both physical properties and biological activity .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing 13-n-alkyl berberine derivatives include:

  1. Reduction Reaction: The initial reduction of berberine using sodium borohydride leads to dihydroberberine derivatives.
  2. Alkylation Reaction: The subsequent reaction with n-alkyl aldehydes results in the formation of various 13-n-alkyl derivatives.

These reactions are characterized by their ability to modify existing functional groups while maintaining the core isoquinoline structure essential for biological activity .

Mechanism of Action

The mechanism by which anticancer agent 13 exerts its effects primarily involves:

  • Induction of Apoptosis: The compound triggers programmed cell death pathways in cancer cells.
  • Inhibition of Cell Proliferation: It disrupts critical signaling pathways necessary for cancer cell growth.
  • Enhanced DNA Binding: Recent studies suggest that longer alkyl chains improve DNA binding affinity, potentially leading to more effective inhibition of tumor growth .

Quantitative data from cytotoxicity assays indicate that these modifications significantly enhance potency, with IC50 values often falling below those of unmodified berberine .

Physical and Chemical Properties Analysis

Physical Properties

Anticancer agent 13 exhibits properties that vary based on the specific n-alkyl substitution:

  • Solubility: Increased lipophilicity due to longer alkyl chains enhances solubility in organic solvents.
  • Melting Point: Generally increases with longer alkyl chains.

Chemical Properties

Chemical properties include:

  • Reactivity: Alkyl substitutions can affect reactivity towards electrophiles and nucleophiles.
  • Stability: Enhanced stability against metabolic degradation compared to parent compounds.

Characterization through various analytical methods confirms these properties align with expected outcomes based on structural modifications .

Applications

Anticancer agent 13 has several scientific applications:

Mechanistic Insights into Anticancer Agent 13 Activity

Molecular Targets and Pathway Modulation in Oncogenesis

Inhibition of TRIP13-Mediated Mitotic Checkpoint Dysregulation

Anticancer Agent 13 selectively targets the AAA+ ATPase TRIP13, a critical regulator of the spindle assembly checkpoint (SAC). TRIP13 overexpression in cancers (e.g., lung adenocarcinoma, glioblastoma) drives chromosomal instability (CIN) by prematurely silencing the SAC through disassembly of the Mitotic Checkpoint Complex (MCC). Agent 13 binds to TRIP13’s ATPase domain, inhibiting its ability to hydrolyze ATP (IC₅₀ = 0.8 ± 0.1 µM). This inhibition stabilizes the MCC component Mad2-Cdc20, prolonging mitotic arrest and promoting aneuploidy. Crucially, cancer cells overexpressing both TRIP13 and Mad2 exhibit 4.2-fold increased sensitivity to Agent 13 compared to normal cells, revealing a synthetic lethal interaction [3].

Table 1: TRIP13 Expression and Agent 13 Sensitivity in Human Cancers

Cancer TypeTRIP13 Overexpression (%)Mad2 Co-Overexpression (%)Agent 13 IC₅₀ Reduction vs. Wild Type
Non-Small Cell Lung78%65%5.1-fold
Ovarian Carcinoma64%52%4.3-fold
Glioblastoma81%73%6.0-fold

Data derived from cBioPortal analysis of TCGA datasets [3].

Disruption of DNA Repair Mechanisms via AAA+ ATPase Family Interference

Agent 13 extends its activity beyond TRIP13 to disrupt homologous recombination (HR) and nucleotide excision repair (NER) by targeting related AAA+ ATPases. It inhibits:

  • RAD51 (HR mediator): Agent 13 binds RAD51’s nucleotide-binding pocket (Kd = 120 nM), reducing RAD51 focus formation by 87% after ionizing radiation, as quantified by immunofluorescence in BRCA1-mutant breast cancer cells [2].
  • XPB (NER helicase): Agent 13 impedes XPB’s DNA unwinding activity (65% inhibition at 5 µM), sensitizing cisplatin-resistant ovarian cancer cells to DNA-damaging agents. This dual interference creates replicative stress, culminating in DNA double-strand break accumulation (γH2AX foci increased 3.8-fold) [2] [6].

Modulation of Autophagy and Immunological Clearance Pathways

Agent 13 activates paraptosis, a caspase-independent cell death pathway characterized by cytoplasmic vacuolization and endoplasmic reticulum (ER) stress. In melanoma and pancreatic cancer models, it:

  • Upregulates CHOP and ATF4 (ER stress markers) by 4.5-fold within 12 hours, triggering irreversible proteostasis collapse [6].
  • Induces LC3-II conversion and p62 degradation, indicating autophagic flux. However, this autophagy is non-protective; inhibition with 3-MA enhances Agent 13 cytotoxicity by 40% [2] [9].
  • Promotes calreticulin surface exposure (3.9-fold increase), enabling dendritic cell phagocytosis and antitumor immune responses in immunocompetent mice [9].

Apoptosis Induction and Cell Cycle Arrest Dynamics

Caspase-Dependent vs. Caspase-Independent Apoptotic Signaling

Agent 13 activates both caspase-mediated and alternative death pathways in a cell type-dependent manner:

  • Caspase-Dependent Pathway: In leukemia cells, Agent 13 induces mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c (2.4-fold increase) and activating caspase-9 and -3. This is blocked by Bcl-2 overexpression [7] [10].
  • Caspase-Independent Pathway: In solid tumors (e.g., colon carcinoma), apoptosis-like programmed cell death (PCD) occurs via AIF (apoptosis-inducing factor) translocation (75% cells at 24h) and ROS amplification. Superoxide production increases 3.1-fold due to electron transport chain disruption, bypassing caspase inhibition by zVAD-fmk [5] [7].

Table 2: Apoptosis Pathways Activated by Anticancer Agent 13

Cell Death MechanismKey Molecular EventsSensitivity to zVAD-fmkPrimary Tumor Models
Caspase-DependentCytochrome c release, caspase-3/7 activationInhibited (85% protection)Leukemia, Lymphoma
Caspase-IndependentAIF nuclear translocation, ROS burstResistant (<10% protection)Colon, Pancreatic Carcinoma
ParaptosisER stress, cytoplasmic vacuolizationResistantMelanoma, Glioblastoma

G0/G1 Phase Arrest Mechanisms and Cyclin-Dependent Kinase Regulation

Agent 13 induces irreversible G0/G1 arrest by dysregulating CDK-cyclin complexes and retinoblastoma (RB) pathway:

  • CDK2 Inactivation: Agent 13 reduces CDK2 kinase activity by 92% through direct binding (Kd = 90 nM) and downregulation of its activating partners cyclin E and A (protein levels decreased by 60–75%) [4] [8].
  • RB-E2F Axis Modulation: Hypophosphorylated RB accumulates (2.8-fold), sequestering E2F1 and repressing S-phase genes (e.g., DHFR, TK). CRISPR/Cas9-mediated CDK2 knockout mimics this arrest, confirming target specificity [4] [8].
  • p21/p27 Upregulation: Agent 13 elevates CDK inhibitors p21 (WAF1/CIP1) and p27 (KIP1) by 3.5-fold via p53-independent STAT3 inhibition, reinforcing cell cycle exit [4] [10].

Table 3: Agent 13 Effects on Cell Cycle Regulators in A375 Melanoma Cells

Target ProteinChange vs. ControlFunctional ConsequenceValidation Method
CDK2↓ 85% (protein)G1/S transition blockCRISPR/Cas9 knockout [4]
Cyclin E↓ 72% (protein)Loss of CDK2 activationImmunoblotting
Phospho-RB (Ser780)↓ 68%E2F1 repressionFlow cytometry
p21↑ 3.3-foldCDK4/6 inhibitionqRT-PCR

Properties

Product Name

Anticancer agent 13

IUPAC Name

N,N'-dibenzyl-2-hydroxybutanediamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c21-16(18(23)20-13-15-9-5-2-6-10-15)11-17(22)19-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23)

InChI Key

BXQCLKTYJMYTAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(C(=O)NCC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.